[(5-Methoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound characterized by its unique structural components, including a methoxy group, dimethylphenyl ring, sulfonyl group, and oxolan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,4-dimethylphenol and oxirane.
Formation of Sulfonyl Chloride: The phenol is first converted to its corresponding sulfonyl chloride using chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with oxolan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2,4-dimethylbenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Methoxy-2,4-dimethylphenyl)sulfonylamine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (5-Methoxy-2,4-dimethylphenyl)sulfonylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the amine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
Uniqueness
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Compared to similar compounds, it may offer different pharmacokinetic properties or synthetic utility.
This detailed overview provides a comprehensive understanding of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine, highlighting its preparation, reactions, applications, and unique features
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-11(2)14(8-13(10)18-3)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPOXRFQOROERZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2CCCO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.